REACTION_CXSMILES
|
Cl.[C:2](=[NH:10])([NH2:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CCN(CC)CC.[Cl:18][C:19]([SH:22])(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[Cl:18][C:19]1[S:22][N:9]=[C:2]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[N:10]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)(N)=N
|
Name
|
|
Quantity
|
4.42 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
763 μL
|
Type
|
reactant
|
Smiles
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ClC(Cl)(Cl)S
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
|
CUSTOM
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Details
|
stirred for 2 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was warmed to 0° C. over 30 min
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Duration
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30 min
|
Type
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FILTRATION
|
Details
|
The suspension was filtrated
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Type
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EXTRACTION
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Details
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The organic layer was extracted with DCM
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Type
|
WASH
|
Details
|
washed with brine (50 mL)
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered off
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Type
|
CONCENTRATION
|
Details
|
The crude product was concentrated under vacuum
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in DCM
|
Type
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CUSTOM
|
Details
|
purified by column chromatography on silica eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from heptane and EtOAc
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product
|
Type
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ADDITION
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Details
|
containing fraction 0.43 g (34%) of the title compound as a brown solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NS1)C1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |